Cesium hydroxide monohydrate

Descripción general

Descripción

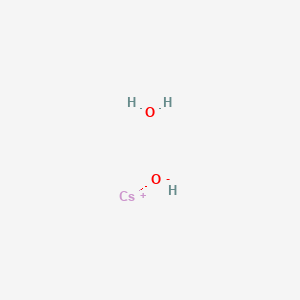

Cesium hydroxide monohydrate is a chemical compound with the formula HCsO·H2O. It is a strong base and is known for its high reactivity and strong alkalinity. This compound appears as colorless or white deliquescent granules or lumps and is highly soluble in water, producing a strongly basic solution .

Mecanismo De Acción

Target of Action

Cesium hydroxide monohydrate (CsOH·H2O) is a strong base . It is commonly used as a catalyst in many organic transformations and as an initiator in polymerization reactions . Its primary targets are the reactants in these transformations, where it acts to facilitate the reaction process.

Mode of Action

As a strong base, this compound can donate hydroxide ions (OH-) to an acidic proton (H+) in a reaction . This property is utilized in various organic transformations, such as the synthesis of allenes via isomerization of terminal alkynes . It can also initiate the ring-opening polymerization of monosubstituted oxiranes .

Biochemical Pathways

This compound can affect several biochemical pathways. For instance, it can be used to prepare unsymmetrical bis-allyl ethers via dimerization of Baylis-Hillman adducts . It can also be used as a dopant to fabricate vanadium oxide thin films as a hole extraction layer for perovskite solar cells .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions. For example, it can help synthesize allenes in high yields under mild conditions with wide functional group tolerance . It can also initiate the ring-opening polymerization of monosubstituted oxiranes .

Action Environment

This compound is extremely hygroscopic, meaning it readily absorbs moisture from the environment . This property can influence its action, efficacy, and stability. For instance, it can absorb carbon dioxide from the air and convert into cesium carbonate . Therefore, the environment in which this compound is stored and used can significantly impact its effectiveness and the outcomes of the reactions it catalyzes.

Análisis Bioquímico

Biochemical Properties

Cesium hydroxide monohydrate is known to be used as a catalyst in the synthesis of unsymmetrical Bis-allyl ethers via dimerization of Baylis-Hillman adducts

Cellular Effects

It is known that cesium ions can replace potassium ions in some biological systems, which could potentially influence cell function .

Molecular Mechanism

It is known to act as a strong base and can participate in various chemical reactions

Dosage Effects in Animal Models

It is known that cesium can have toxic effects at high doses .

Metabolic Pathways

Cesium is known to behave partly as a physiological analog for potassium

Transport and Distribution

Due to its strong basicity, it may interact with various transporters or binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cesium hydroxide monohydrate is generally produced by reacting cesium metal with water. This exothermic reaction generates cesium hydroxide along with the release of hydrogen gas. The chemical equation representing this process is: [ 2Cs (s) + 2H2O (l) \rightarrow 2CsOH (aq) + H2 (g) ]

Industrial Production Methods: In industrial settings, this compound is typically produced by the same reaction, but on a larger scale. The reaction is carefully controlled to manage the exothermic nature and to ensure the purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Cesium hydroxide monohydrate undergoes several types of chemical reactions, including:

Neutralization: Reacts violently with acids to form salts and water.

Reaction with Metals: Reacts with certain metals like aluminum and zinc to form oxides or hydroxides of the metal and generate hydrogen gas.

Polymerization Initiation: Can initiate polymerization reactions in polymerizable organic compounds, especially epoxides.

Common Reagents and Conditions:

Acids: Reacts with acids under standard conditions to form corresponding cesium salts.

Metals: Reacts with metals like aluminum and zinc under controlled conditions to avoid excessive heat and hydrogen gas release.

Polymerizable Compounds: Used in the presence of cation complexing agents like 18C6 or C222 for polymerization reactions.

Major Products:

Cesium Salts: Formed from neutralization reactions.

Metal Oxides or Hydroxides: Formed from reactions with metals.

Polymers: Formed from polymerization reactions.

Aplicaciones Científicas De Investigación

Cesium hydroxide monohydrate has a wide range of applications in scientific research:

Organic Synthesis: Used as a base catalyst for various organic reactions, such as the synthesis of methoxy polyethylene glycols.

Polymerization: Acts as an initiator for ring-opening polymerization of monosubstituted oxiranes.

Material Science: Employed in the manufacture of special glasses, affecting the refractive index of glass, making it valuable for lenses and other optical components.

Battery Technology: Used as a strong electrolyte in batteries.

Catalysis: Used as a catalyst in the synthesis of secondary amines via chemoselective N-alkylation.

Comparación Con Compuestos Similares

- Sodium hydroxide (NaOH)

- Potassium hydroxide (KOH)

- Rubidium hydroxide (RbOH)

Cesium hydroxide monohydrate stands out due to its unique properties and applications, making it a valuable compound in various scientific and industrial fields.

Propiedades

IUPAC Name |

cesium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSOMGPQFXJESQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

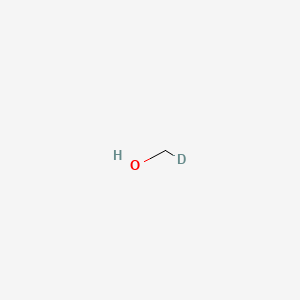

O.[OH-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsH3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956540 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35103-79-8, 12260-45-6 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caesium hydroxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic applications of cesium hydroxide monohydrate?

A: this compound acts as an effective catalyst in various organic reactions. For instance, it catalyzes the dimerization of Baylis-Hillman adducts to form unsymmetrical bis-allyl ethers. This reaction proceeds at room temperature and offers an atom-economical route to these valuable compounds []. Additionally, it serves as an activator in palladium-catalyzed cross-coupling reactions of aryl(dimethyl)silanols with aryl halides [].

Q2: How does this compound influence the palladium-catalyzed cross-coupling of aryl(dimethyl)silanols?

A: this compound, along with cesium carbonate, acts as an effective activator in these reactions []. The effectiveness and selectivity of the cross-coupling can be influenced by factors like solvent, catalyst, additives, and the hydration level of the this compound.

Q3: Are there examples of this compound enabling regioselective synthesis?

A: Yes, this compound catalyzes the synthesis of (Z)-vinylic selenosulfides and (Z)-vinylic tellurosulfides through a highly chemo-, regio-, and stereoselective one-pot reaction []. This method involves reacting terminal alkynes with diaryl disulfides and either diaryl diselenides or ditellurides.

Q4: What is the role of this compound in the preparation of gem-chlorophenylcyclopropanes?

A: this compound can be employed as a base in the reaction of benzal chloride with alkenes to synthesize gem-chlorophenylcyclopropanes []. This method offers a convenient and efficient route to these compounds.

Q5: What analytical techniques are useful in characterizing this compound and its reactions?

A: X-ray crystallography is crucial in determining the solid-state structure of this compound and compounds derived from reactions where it's used [, ]. IR spectroscopy provides information on the presence of specific functional groups, like differentiating OH− ions from H2O molecules in the this compound structure [].

Q6: Has this compound been used in polymer synthesis?

A: Research indicates that this compound can initiate the ring-opening polymerization of monosubstituted oxiranes []. This process leads to the formation of polyether-diols, which are important building blocks for various polymer materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.